1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one
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Overview
Description
“1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in several studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reconsidered the synthesis of key intermediates in the preparation of zolazepam .
Chemical Reactions Analysis
Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including those containing the 1,3-diazole ring, have demonstrated antibacterial and antimycobacterial potential. Researchers have synthesized compounds with imidazole moieties and evaluated their efficacy against bacterial strains. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and found that certain derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis .
Ulcerogenic Activity
Imidazole-based drugs, including omeprazole and pantoprazole, are commonly used as antiulcer medications. Their mechanism involves inhibiting gastric acid secretion, which helps manage peptic ulcers.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Future Directions
properties
IUPAC Name |
1-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-12(8-14(3)13-10)9-15-4-6-16(7-5-15)11(2)17/h8H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPXVCHFCVZXIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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